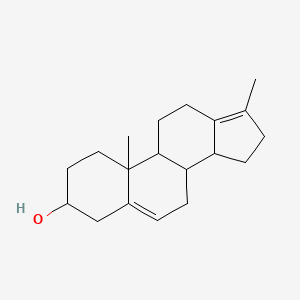
17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol is a synthetic steroidal compound. It is known for its unique structure, which includes a methyl group at the 17th position and a double bond between the 5th and 13th carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydrogenation: Reduction of the precursor to introduce the necessary hydrogen atoms.
Alkylation: Introduction of the methyl group at the 17th position.
Dehydrogenation: Formation of the double bond between the 5th and 13th carbon atoms.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate hydrogenation.
Controlled Alkylation: Employing specific alkylating agents under controlled temperature and pressure.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated steroids.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in hormone replacement therapy and treatment of certain endocrine disorders.
Biology: Used in research to understand steroid hormone action and metabolism.
Mecanismo De Acción
The compound exerts its effects by interacting with steroid hormone receptors in the body. It binds to these receptors, modulating the expression of specific genes and influencing various physiological processes. The molecular targets include androgen and estrogen receptors, and the pathways involved are related to hormone signaling and regulation .
Comparación Con Compuestos Similares
- 17-Methyl-19-norandrosta-4,13-dien-3beta-ol
- 17-Methyl-18-norandrosta-5,14-dien-3beta-ol
Comparison:
- 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol is unique due to the specific positioning of the double bond and the methyl group, which can influence its biological activity and receptor binding affinity.
- 17-Methyl-19-norandrosta-4,13-dien-3beta-ol has a different double bond position, which may alter its chemical reactivity and biological effects.
- 17-Methyl-18-norandrosta-5,14-dien-3beta-ol has a different double bond position, potentially affecting its stability and interaction with biological targets .
Propiedades
Fórmula molecular |
C19H28O |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,14,16-18,20H,3,5-11H2,1-2H3 |
Clave InChI |
LKAHABNYAXCQQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


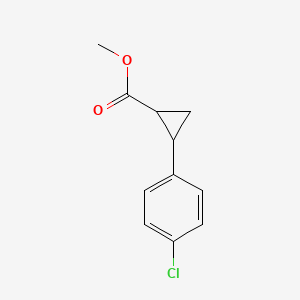


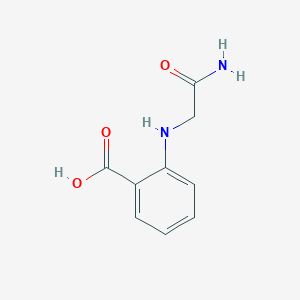
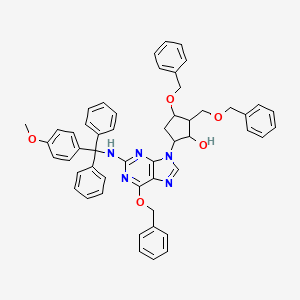
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
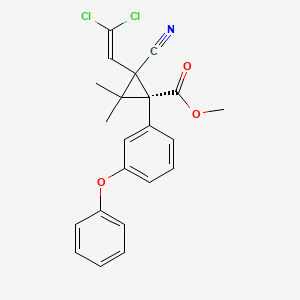
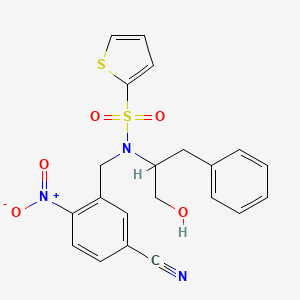
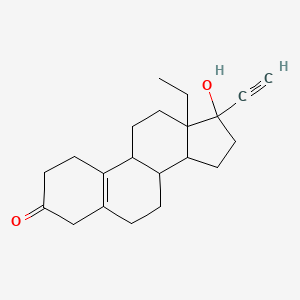
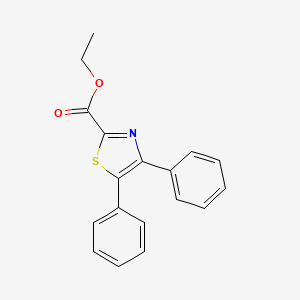
![[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
